Benzenamine, 3-chloro-4-methoxy-5-methyl-

Description

Historical Context and Significance of Aromatic Amines in Organic Chemistry

Aromatic amines have a rich history in organic chemistry, dating back to the 19th century with the isolation of aniline (B41778) from coal tar. These compounds quickly became crucial intermediates in the synthesis of synthetic dyes, marking the beginning of the modern chemical industry. libretexts.orgsinfoochem.com Their significance extends to pharmaceuticals, agrochemicals, and polymers. libretexts.orgsinfoochem.com The versatility of the amino group, combined with the stability of the aromatic ring, makes aromatic amines valuable precursors for a vast array of more complex molecules. libretexts.org

Structural Characteristics of Substituted Benzenamines

The structure of a substituted benzenamine is defined by the electronic and steric interactions between the amino group, the benzene (B151609) ring, and the other substituents. The amino group is a powerful activating group, meaning it increases the reactivity of the benzene ring towards electrophilic substitution. ncert.nic.in This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pi-electron system of the ring, increasing its electron density. ncert.nic.in The position of substituents on the ring is described using the terms ortho (positions 2 and 6 relative to the amino group), meta (positions 3 and 5), and para (position 4). The specific arrangement of these substituents gives rise to positional isomers, each with unique properties.

Overview of Benzenamine, 3-chloro-4-methoxy-5-methyl-

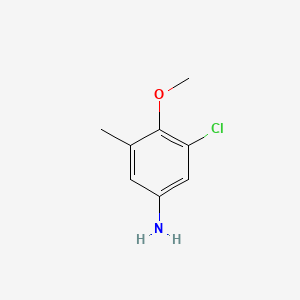

Benzenamine, 3-chloro-4-methoxy-5-methyl- is a polysubstituted aniline. Its structure consists of a benzene ring with an amino group at position 1, a chlorine atom at position 3, a methoxy (B1213986) group at position 4, and a methyl group at position 5. Due to the lack of extensive research on this specific compound, its properties are largely inferred from the known effects of its constituent functional groups on the aniline core.

Predicted Physicochemical Properties of Benzenamine, 3-chloro-4-methoxy-5-methyl-

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. |

| Basicity (pKa of conjugate acid) | Predicted to be a weak base, with a pKa value influenced by the electronic effects of the substituents. |

Note: The data in this table is predicted based on the structural features of the molecule and data for analogous compounds. Experimental verification is required for definitive values.

Inductive Effects : This is the transmission of charge through sigma bonds. Electronegative atoms like chlorine pull electron density away from the ring (electron-withdrawing), while alkyl groups like methyl are weakly electron-donating. libretexts.org

Resonance Effects : This involves the delocalization of pi-electrons. The methoxy group is a strong resonance electron-donating group, while the chlorine atom has a weaker electron-donating resonance effect that is outweighed by its strong inductive withdrawal. libretexts.org

The combination of these effects from the three substituents in Benzenamine, 3-chloro-4-methoxy-5-methyl- will dictate the electron density at different positions on the ring, influencing its reactivity in chemical reactions.

The specific combination of chlorine, methoxy, and methyl groups is significant in the design of new molecules, particularly in medicinal chemistry and materials science. semanticscholar.org

Chlorine : The inclusion of a chlorine atom can significantly impact a molecule's lipophilicity (its ability to dissolve in fats and oils), which is a critical factor in the absorption and distribution of drugs in the body. libretexts.org It is also a bioisostere for a methyl group, meaning it can occupy a similar space but with different electronic properties. wikipedia.org

Methoxy Group : The methoxy group is a strong hydrogen bond acceptor and can influence a molecule's solubility and binding to biological targets. spectroscopyonline.com Its electron-donating nature also affects the reactivity of the aromatic ring. uba.ar

Methyl Group : Methyl groups are often introduced to increase lipophilicity and can provide steric bulk that influences the conformation of a molecule. libretexts.org In some cases, the addition of a methyl group can lead to a significant improvement in biological activity, a phenomenon sometimes referred to as the "magic methyl" effect. libretexts.org

The presence of these three distinct functional groups in Benzenamine, 3-chloro-4-methoxy-5-methyl- makes it an interesting, albeit understudied, scaffold for further chemical exploration.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

3-chloro-4-methoxy-5-methylaniline |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3 |

InChI Key |

NBWSCYUPYLOHHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Cl)N |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Benzenamine, 3 Chloro 4 Methoxy 5 Methyl

Reactivity of the Aromatic Amine Moiety

The amino group is a key determinant of the molecule's reactivity, participating in a range of classical aromatic amine reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, readily reacting with acylating and sulfonylating agents.

Acylation: In the presence of a base, Benzenamine, 3-chloro-4-methoxy-5-methyl- can be acylated by reacting with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) to form the corresponding N-acyl derivative. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. This transformation is often employed to protect the amino group during other synthetic steps.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (such as p-toluenesulfonyl chloride) in the presence of a base (like pyridine) yields a sulfonamide. This reaction, known as the Hinsberg test, is also characteristic of primary amines.

| Reactant | Reagent | Product | Reaction Type |

| Benzenamine, 3-chloro-4-methoxy-5-methyl- | Acetyl chloride | N-(3-chloro-4-methoxy-5-methylphenyl)acetamide | Acylation |

| Benzenamine, 3-chloro-4-methoxy-5-methyl- | p-Toluenesulfonyl chloride | N-(3-chloro-4-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide | Sulfonylation |

The primary aromatic amine functionality allows for diazotization, a pivotal reaction in the synthesis of azo compounds. globalresearchonline.net

Diazotization: Treatment of Benzenamine, 3-chloro-4-methoxy-5-methyl- with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) leads to the formation of a diazonium salt. researchgate.net This reaction involves the in-situ generation of nitrous acid (HNO₂), which reacts with the amine to form an N-nitrosamine, followed by tautomerization and dehydration to yield the diazonium ion. researchgate.net The resulting 3-chloro-4-methoxy-5-methyldiazonium salt is a versatile intermediate.

Coupling Reactions: The formed diazonium salt is an electrophile and can undergo electrophilic aromatic substitution with electron-rich aromatic compounds, such as phenols and anilines, in what are known as azo coupling reactions. globalresearchonline.netresearchgate.net For instance, coupling with phenol (B47542) would yield an azo dye. The position of coupling on the electron-rich partner is typically para to the activating group. These reactions are fundamental in the synthesis of a wide array of dyes. globalresearchonline.net

Aromatic amines are susceptible to oxidation, which can lead to a variety of products, including quinone derivatives. The oxidation of 3-methoxy-4-t-butylaniline has been shown to produce N-aryl-p-quinone imines and other complex products. rsc.org By analogy, the oxidation of Benzenamine, 3-chloro-4-methoxy-5-methyl- with oxidizing agents like potassium ferricyanide (B76249) or silver oxide could potentially lead to the formation of corresponding quinone imines or phenazine (B1670421) derivatives through complex radical mechanisms. rsc.org The initial step is likely the formation of a radical cation, which can then dimerize or react further to yield highly colored compounds.

The primary amine group of Benzenamine, 3-chloro-4-methoxy-5-methyl- can undergo condensation reactions with carbonyl compounds.

Schiff Base Formation: The reaction with aldehydes or ketones, typically under acid or base catalysis, results in the formation of an imine, commonly known as a Schiff base. researchgate.netjetir.org This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final imine product. jetir.org Schiff bases are versatile compounds used as intermediates in organic synthesis and as ligands in coordination chemistry. jetir.orgscience.gov The reaction of Benzenamine, 3-chloro-4-methoxy-5-methyl- with an aldehyde like benzaldehyde (B42025) would yield N-(3-chloro-4-methoxy-5-methylphenyl)-1-phenylmethanimine.

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | N-(3-chloro-4-methoxy-5-methylphenyl)-1-phenylmethanimine |

| Acetone | N-(3-chloro-4-methoxy-5-methylphenyl)propan-2-imine |

Transformations Involving the Chloro Substituent

The chloro group on the aromatic ring can also be a site of chemical transformation, primarily through nucleophilic aromatic substitution.

While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgchemistrysteps.com

Mechanism: The most common mechanism for nucleophilic aromatic substitution (SNAr) is the addition-elimination mechanism. chemistrysteps.com This involves the attack of a nucleophile on the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then expelled, restoring the aromaticity of the ring. chemistrysteps.com

Reactivity of Benzenamine, 3-chloro-4-methoxy-5-methyl-: For this specific compound, the presence of the electron-donating amino, methoxy (B1213986), and methyl groups deactivates the ring towards nucleophilic attack. Electron-withdrawing groups positioned ortho or para to the leaving group are typically required to stabilize the negative charge of the Meisenheimer complex. libretexts.org Therefore, direct nucleophilic displacement of the chloro group by common nucleophiles would be challenging under standard SNAr conditions. However, under forcing conditions or with very strong nucleophiles, substitution might be possible. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, could be employed to replace the chloro substituent with other functional groups. For example, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst could form a biaryl compound. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chloro-substituent on the aromatic ring serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have made their use commonplace. wikipedia.orglibretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of Benzenamine, 3-chloro-4-methoxy-5-methyl- with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu This method is widely used to synthesize biaryl compounds. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction would couple the chloroaniline with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a base (like triethylamine), and often a phosphine ligand. wikipedia.org The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orglibretexts.org The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org

The table below outlines hypothetical cross-coupling reactions for Benzenamine, 3-chloro-4-methoxy-5-methyl- based on established protocols for similar aryl chlorides.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Potential Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 4-methoxy-5-methyl-[1,1'-biphenyl]-3-amine |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | (E)-3-amino-5-methoxy-4-methyl-styrylbenzene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / Piperidine | 4-methoxy-5-methyl-3-(phenylethynyl)benzenamine |

Reductive Dehalogenation Pathways in Anaerobic Biotransformation

Under anaerobic conditions, such as those found in sediments or certain wastewater treatment systems, chloroaromatic compounds are susceptible to microbially-mediated reductive dehalogenation. Studies on various chloroanilines have shown that bacteria can utilize these compounds as electron acceptors, replacing the chlorine atom with a hydrogen atom. This process is a key step in the detoxification and biodegradation of these environmental pollutants.

For Benzenamine, 3-chloro-4-methoxy-5-methyl-, the expected primary biotransformation pathway under anaerobic conditions would be the reductive cleavage of the carbon-chlorine bond. This would result in the formation of 4-methoxy-3-methylbenzenamine .

The general pathway can be summarized as: C₈H₁₀ClNO + 2e⁻ + H⁺ → C₈H₁₁NO + Cl⁻

This transformation is often carried out by specific genera of anaerobic bacteria, which possess dehalogenase enzymes capable of catalyzing this reaction. The process is typically part of a larger microbial food web where the initial dehalogenation product can be further metabolized.

Reactions of the Methoxy Group

Ether Cleavage Reactions

The methoxy group (-OCH₃) is an ether linkage and can be cleaved under harsh conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgpressbooks.pub The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). chemistrysteps.com A nucleophile, the iodide or bromide ion, then attacks the methyl carbon in an Sₙ2 reaction to produce methyl iodide or methyl bromide and the corresponding phenol. longdom.org

For Benzenamine, 3-chloro-4-methoxy-5-methyl-, the reaction would be: C₈H₁₀ClNO + HI → C₇H₈ClNO (5-amino-3-chloro-2-methylphenol) + CH₃I

Because nucleophilic substitution on an aromatic ring is extremely difficult, the halide will attack the methyl group rather than the ring carbon. libretexts.org Therefore, the products are consistently the phenol and the alkyl halide. libretexts.org

Influence on Aromatic Ring Reactivity

The methoxy group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the benzene (B151609) ring via resonance (+R effect). It is a strong ortho, para-director.

-NH₂ (Amino): A very strong activating, ortho, para-directing group. chemistrysteps.com

-OCH₃ (Methoxy): A strong activating, ortho, para-directing group. acs.org

-CH₃ (Methyl): A moderately activating, ortho, para-directing group.

-Cl (Chloro): A deactivating, ortho, para-directing group.

The directing effects of these groups are additive. The amino group is the most powerful activator and will largely dictate the position of incoming electrophiles. The positions ortho to the amino group are C2 and C6.

The C2 position is sterically hindered by the adjacent methyl group.

The C6 position is electronically favored by the cumulative directing effects of the amino (ortho), methoxy (para), and methyl (ortho) groups.

Therefore, electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation) on this molecule would be expected to occur predominantly at the C6 position.

Role of the Methyl Group in Reactivity

Steric and Electronic Effects

The methyl group influences the reactivity of the molecule through both electronic and steric effects.

Electronic Effects: The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This electron-donating nature slightly activates the aromatic ring towards electrophilic attack, reinforcing the activating effects of the amino and methoxy groups. youtube.com

Steric Effects: The methyl group at the C5 position exerts significant steric hindrance.

It hinders access to the adjacent chloro group at C3, potentially slowing down reactions that occur at this site, such as cross-coupling.

It blocks the C6 position from one side, which could influence the approach of bulky reagents targeting this electronically favored site for EAS.

It also sterically crowds the methoxy group at C4, which could potentially influence its conformation and resonance interaction with the ring, although this effect is likely minor.

Reactions at the Benzylic Position

The benzylic position of Benzenamine, 3-chloro-4-methoxy-5-methyl-, which is the methyl group attached to the benzene ring, is a site of potential chemical transformations. The reactivity of this position is influenced by the electronic effects of the substituents on the aromatic ring—the activating amino (-NH2) and methoxy (-OCH3) groups, and the deactivating chloro (-Cl) group. Reactions at this benzylic carbon often proceed via radical or carbocation intermediates, which are stabilized by the adjacent aromatic ring.

One of the primary reactions occurring at the benzylic position of alkyl-substituted aromatics is oxidation. The methyl group can be oxidized to form a variety of products, including an alcohol, an aldehyde, or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents can convert the methyl group directly to a carboxylic acid. This transformation is a common reaction in organic synthesis. The presence of electron-donating groups, such as the amino and methoxy groups in the target molecule, can facilitate benzylic oxidation.

Another significant reaction is free-radical halogenation. This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds and is typically initiated by UV light. The reaction proceeds through a free-radical chain mechanism, where a halogen atom abstracts a hydrogen atom from the benzylic methyl group, forming a stabilized benzylic radical. This radical then reacts with a halogen molecule to form the halogenated product. The selectivity of this reaction is high for the benzylic position due to the resonance stabilization of the intermediate benzylic radical.

The table below summarizes potential reactions at the benzylic position of substituted toluenes, which serve as models for the reactivity of Benzenamine, 3-chloro-4-methoxy-5-methyl-.

Table 1: Potential Reactions at the Benzylic Position of Substituted Toluenes

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Oxidation | Strong oxidizing agents (e.g., KMnO4, H2CrO4) | Carboxylic acid |

| Mild oxidizing agents | Aldehyde or Alcohol |

| Free-Radical Halogenation | Halogen (e.g., Cl2, Br2) with UV light or a radical initiator (e.g., AIBN) | Halogenated methyl group (e.g., -CH2X, -CHX2, -CX3) |

Pathways of Biotransformation and Environmental Fate Considerations for Related Compounds

The environmental fate of halogenated anilines, such as Benzenamine, 3-chloro-4-methoxy-5-methyl-, is largely determined by microbial degradation processes. These processes are crucial for the detoxification and removal of these compounds from contaminated environments. The persistence of halogenated anilines is influenced by the number and position of halogen substituents on the aromatic ring.

Microbial Degradation Mechanisms for Halogenated Anilines

Microbial degradation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions, with aerobic pathways being more extensively studied. nih.gov The initial step in the degradation of halogenated anilines often involves the removal of the halogen substituent, a process known as dehalogenation. nih.gov This can occur through several mechanisms, including reductive, hydrolytic, or oxygenolytic reactions. nih.gov

Under aerobic conditions, the degradation of chloroanilines is often initiated by dioxygenase enzymes. nih.gov These enzymes incorporate two hydroxyl groups into the aromatic ring, leading to the formation of substituted catechols. plos.org These catechols are key intermediates that can then undergo ring cleavage, breaking down the aromatic structure into aliphatic compounds that can be further metabolized by the microorganism. nih.govplos.org For example, the degradation of 3,4-dichloroaniline (B118046) involves both reductive dehalogenation and the action of aniline (B41778) dioxygenase. nih.gov Some bacterial strains, such as Rhodococcus sp., have been shown to co-metabolize chloroanilines, transforming them into catechol intermediates. plos.org

Acetylation is another transformation mechanism observed in the microbial metabolism of halogenated anilines. nih.gov A Paracoccus sp. isolated from soil was found to acetylate aniline and its chloro-substituted derivatives, particularly under aerobic conditions. nih.gov

Carboxylation and Dehydroxylation in Anaerobic Metabolism

Under anaerobic conditions, the metabolism of aromatic compounds proceeds through different pathways, with the benzoyl-CoA pathway being a central route. oup.comoup.com For phenolic and anilinic compounds, carboxylation and reductive elimination of hydroxyl or amino groups are common initial reactions to form the central intermediate, benzoyl-CoA. oup.comoup.com

The anaerobic degradation of phenol, a related aromatic compound, involves its initial carboxylation to 4-hydroxybenzoate (B8730719). nih.govysu.edu This is followed by the activation of 4-hydroxybenzoate to its coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA. oup.comnih.gov A key subsequent step is the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA, catalyzed by a specific reductase enzyme. oup.comnih.gov This reductive elimination of the hydroxyl group is a crucial step in preparing the aromatic ring for subsequent reduction and cleavage. oup.com While this pathway has been primarily described for phenolic compounds, similar reductive deamination or dehalogenation steps are plausible for halogenated anilines to enter the central anaerobic degradation pathways.

Enzymatic Transformations and their Mechanisms

A variety of enzymes are involved in the biotransformation of halogenated anilines. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a significant role in the phase I metabolism of many xenobiotics, including anilines. mdpi.commdpi.com These enzymes can catalyze a range of reactions, including hydroxylation, dealkylation, and dehalogenation. mdpi.com

The cytochrome P450-catalyzed biotransformation of 4-halogenated anilines has been studied with a focus on dehalogenation to form 4-aminophenol (B1666318) metabolites. nih.gov The rate of dehalogenation was found to be dependent on the halogen substituent, with fluorine being more easily eliminated than chlorine, bromine, or iodine. nih.gov This suggests that the electronic properties of the halogen substituent influence the enzymatic reaction rate. nih.gov The metabolism of N-nitroso-N-methylaniline by purified cytochrome P450 2B1 has been shown to produce aniline and p-aminophenol, indicating that both denitrosation and hydroxylation are catalyzed by this enzyme. nih.gov

Other key enzymes in the degradation of halogenated aromatics include monooxygenases and dioxygenases. nih.gov Flavin-dependent monooxygenases are often involved in the initial oxidative attack on the aromatic ring. plos.orgresearchgate.net For instance, the degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus sp. is initiated by a flavin-dependent monooxygenase that removes the nitro group. plos.orgresearchgate.net Dioxygenases then catalyze the subsequent transformation of the resulting 4-amino-3-chlorophenol. plos.org Halogenases are another class of enzymes that can catalyze both the installation and removal of halogens from organic compounds, employing various mechanistic strategies. nih.govmdpi.comresearchgate.net

The table below provides a summary of key enzymes involved in the transformation of halogenated anilines and related aromatic compounds.

Table 2: Key Enzymes in the Biotransformation of Halogenated Anilines and Related Compounds

| Enzyme Class | Specific Enzyme Example(s) | Reaction Catalyzed |

|---|---|---|

| Cytochrome P450 Monooxygenases | Cytochrome P450 2B1 | Dehalogenation, Hydroxylation, Denitrosation nih.govnih.gov |

| Dioxygenases | Aniline dioxygenase | Dihydroxylation of the aromatic ring nih.govplos.org |

| Monooxygenases | Flavin-dependent monooxygenase | Oxidative hydroxylation, Removal of nitro groups plos.orgresearchgate.net |

| Reductases | 4-hydroxybenzoyl-CoA reductase | Reductive dehydroxylation oup.comnih.gov |

| Carboxylases | Phenylphosphate carboxylase | Carboxylation of phenolic compounds nih.govysu.edu |

| Halogenases | Tryptophan halogenases | Halogenation and potentially dehalogenation nih.govresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of Benzenamine, 3 Chloro 4 Methoxy 5 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the determination of molecular structure, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of Benzenamine, 3-chloro-4-methoxy-5-methyl- is anticipated to display distinct signals corresponding to its aromatic and aliphatic protons. The aromatic region would feature two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which leaves two non-equivalent, non-coupled aromatic protons. The aliphatic region is expected to show signals for the methoxy (B1213986) and methyl groups, as well as a broad signal for the amine protons.

The predicted chemical shifts are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group, which typically shields nearby protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the chloro group (-Cl) is an electron-withdrawing group, deshielding adjacent protons and shifting their signals downfield. The methyl group (-CH₃) is weakly electron-donating. The amino group (-NH₂) is also electron-donating and its protons are exchangeable, often appearing as a broad singlet.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | ~6.5 - 7.0 | Singlet |

| Aromatic H | ~6.5 - 7.0 | Singlet |

| -NH₂ | Variable (broad) | Singlet |

| -OCH₃ | ~3.8 | Singlet |

| -CH₃ | ~2.2 | Singlet |

Note: These are estimated values and the actual spectrum may vary.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in Benzenamine, 3-chloro-4-methoxy-5-methyl- will produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative about the substituent effects.

The carbon attached to the electron-donating amino group (C-1) is expected to be shielded and appear upfield compared to unsubstituted benzene. Similarly, the carbon bonded to the methoxy group (C-4) will also be shielded. In contrast, the carbon bearing the electron-withdrawing chloro group (C-3) will be deshielded and shifted downfield. The remaining aromatic carbons and the aliphatic carbons of the methoxy and methyl groups will have characteristic chemical shifts.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | ~145 |

| C-H (aromatic) | ~115 - 125 |

| C-Cl | ~130 |

| C-OCH₃ | ~150 |

| C-CH₃ | ~120 |

| C-H (aromatic) | ~115 - 125 |

| -OCH₃ | ~56 |

| -CH₃ | ~16 |

Note: These are estimated values based on analogous compounds and substituent effects.

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In Benzenamine, 3-chloro-4-methoxy-5-methyl-, the aromatic protons are predicted to be singlets with no direct coupling to each other, thus no cross-peaks would be expected between them in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the aromatic protons and their attached carbons, as well as between the protons of the methoxy and methyl groups and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the substitution pattern. For instance, correlations would be expected between the methoxy protons and the C-4 carbon, and between the methyl protons and the C-5 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of Benzenamine, 3-chloro-4-methoxy-5-methyl- is expected to exhibit characteristic absorption bands for its key functional groups.

Amine (-NH₂) Group: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. An N-H bending vibration is also expected around 1600 cm⁻¹.

Ether (-O-CH₃) Group: The C-O stretching vibration of the aryl ether is expected to appear as a strong band in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1000-1075 cm⁻¹ (symmetric stretch).

Halogen (C-Cl) Group: The C-Cl stretching vibration for an aryl chloride typically appears in the region of 1000-1100 cm⁻¹, though it can sometimes be difficult to distinguish in a complex spectrum.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3450 |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3350 |

| Amine (-NH₂) | N-H Bend | ~1620 |

| Ether (Ar-O-CH₃) | C-O Asymmetric Stretch | ~1250 |

| Ether (Ar-O-CH₃) | C-O Symmetric Stretch | ~1040 |

| Alkyl C-H | C-H Stretch | ~2950 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aromatic C=C | C=C Stretch | ~1500-1600 |

| Aryl Halide (C-Cl) | C-Cl Stretch | ~1050 |

The amino group in Benzenamine, 3-chloro-4-methoxy-5-methyl- can participate in both intermolecular and intramolecular hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonds between the -NH₂ group of one molecule and an electronegative atom (like oxygen or nitrogen) of another molecule can occur. This typically leads to a broadening and a shift to lower frequency of the N-H stretching bands in the IR spectrum. nih.gov

Intramolecular hydrogen bonding could potentially occur between the amino group's hydrogen and the adjacent methoxy group's oxygen. The presence of substituents on the aniline (B41778) ring influences the strength of hydrogen bonding. nih.gov The electronic nature of these substituents can affect the acidity of the N-H protons and the basicity of the potential hydrogen bond acceptors. The study of these interactions in various solvents can provide further insight into the molecule's behavior. nih.gov For instance, in non-polar solvents, intermolecular hydrogen bonding between aniline derivatives is generally weak. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. The following sections detail the expected mass spectrometric behavior of Benzenamine, 3-chloro-4-methoxy-5-methyl-.

High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule. The theoretical exact mass of Benzenamine, 3-chloro-4-methoxy-5-methyl- can be calculated by summing the exact masses of its constituent atoms (C₈H₁₀ClNO).

Table 1: Theoretical High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₁₀³⁵ClNO⁺ | 171.0451 |

| [M+H]⁺ | C₈H₁₁³⁵ClNO⁺ | 172.0529 |

This data is theoretical and serves as a reference for experimental verification.

The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. The M+2 peak, arising from the ³⁷Cl isotope, is expected to have an intensity of approximately one-third of the molecular ion peak (M⁺) containing the ³⁵Cl isotope.

The fragmentation pattern in mass spectrometry provides a fingerprint of a molecule's structure. For Benzenamine, 3-chloro-4-methoxy-5-methyl-, the fragmentation is predicted to be influenced by the chloro, methoxy, methyl, and amino functional groups attached to the benzene ring.

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable phenoxonium ion. This would result in a fragment ion at m/z [M-15]⁺.

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond can occur, leading to a fragment ion at m/z [M-35]⁺ or [M-37]⁺ depending on the chlorine isotope.

Loss of formaldehyde (B43269) (CH₂O): A characteristic fragmentation of methoxy-substituted anilines involves the elimination of formaldehyde from the molecular ion.

Ring fragmentation: The aromatic ring itself can undergo fragmentation, leading to smaller charged species.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of Benzenamine, 3-chloro-4-methoxy-5-methyl-

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 171 | [C₈H₁₀ClNO]⁺ | - |

| 156 | [C₇H₇ClNO]⁺ | •CH₃ |

| 136 | [C₈H₁₀NO]⁺ | •Cl |

This fragmentation pattern is predicted based on the analysis of similar compounds and general fragmentation rules.

Gas chromatography-mass spectrometry is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of substituted anilines, GC-MS is employed for their detection and quantification in various matrices. The retention time in the gas chromatograph and the mass spectrum from the mass spectrometer provide two independent parameters for the identification of Benzenamine, 3-chloro-4-methoxy-5-methyl-. The specific retention time would be dependent on the GC column and conditions used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores.

The UV-Vis spectrum of Benzenamine, 3-chloro-4-methoxy-5-methyl- is expected to be dominated by the electronic transitions of the substituted benzene ring, which acts as the primary chromophore. The amino (-NH₂), methoxy (-OCH₃), methyl (-CH₃), and chloro (-Cl) substituents will influence the position and intensity of the absorption bands.

The amino and methoxy groups are strong auxochromes (electron-donating groups) that typically cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. The chlorine atom and the methyl group have a smaller effect on the spectrum.

Expected Electronic Transitions:

π → π* transitions: These transitions are characteristic of the aromatic system and are expected to appear as strong absorption bands. For substituted benzenes, two main bands are typically observed, corresponding to the E₂ (ca. 200-240 nm) and B (ca. 250-290 nm) bands of benzene.

n → π* transitions: The non-bonding electrons on the nitrogen of the amino group and the oxygen of the methoxy group can undergo transitions to the π* orbitals of the aromatic ring. These transitions are generally of lower intensity and may be observed as shoulders on the main π → π* absorption bands.

Table 3: Predicted UV-Vis Absorption Maxima for Benzenamine, 3-chloro-4-methoxy-5-methyl-

| Wavelength (λmax) Range (nm) | Type of Transition |

|---|---|

| 230 - 250 | π → π* (E₂ band) |

These values are estimations based on the UV-Vis spectra of structurally related substituted anilines.

The optical band gap (E_g) is a measure of the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). It can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. For organic molecules, this value is related to their electronic conductivity and reactivity.

X-ray Crystallography

Following a comprehensive search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound Benzenamine, 3-chloro-4-methoxy-5-methyl- could be located. Consequently, a detailed analysis of its solid-state molecular structure, crystal packing, and intermolecular interactions based on experimental X-ray crystallography is not possible at this time.

While the search yielded crystallographic information for structurally related compounds, such as derivatives of 3-chloro-4-methylaniline (B146341), this information is not directly applicable to the specific molecular structure of Benzenamine, 3-chloro-4-methoxy-5-methyl-. The precise arrangement of atoms and molecules in the crystalline solid state is highly dependent on the specific substituents and their positions on the benzene ring. Therefore, extrapolating crystallographic data from related but distinct molecules would not provide an accurate representation of the target compound's crystal structure.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

No published single-crystal X-ray diffraction studies for Benzenamine, 3-chloro-4-methoxy-5-methyl- were found. Such a study would be necessary to determine key structural parameters including:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing a definitive molecular geometry.

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

Without this experimental data, a definitive depiction of the solid-state molecular structure of Benzenamine, 3-chloro-4-methoxy-5-methyl- cannot be provided.

Crystal Packing and Intermolecular Interactions

An analysis of crystal packing and intermolecular interactions is contingent upon the availability of a solved crystal structure. This analysis typically involves the examination of:

Hydrogen Bonding: Identification of hydrogen bond donors and acceptors and the resulting network of interactions.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Potential interactions involving the chlorine atom.

As no crystallographic data for Benzenamine, 3-chloro-4-methoxy-5-methyl- is available, a discussion of its specific crystal packing and the nature of its intermolecular forces remains speculative. Further experimental work, specifically the growth of single crystals and subsequent X-ray diffraction analysis, would be required to elucidate these structural features.

Theoretical and Computational Chemistry Studies of Benzenamine, 3 Chloro 4 Methoxy 5 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed description of electron distribution and molecular geometry. For substituted anilines, these calculations help elucidate the electronic effects of substituents on the aromatic ring and the amino group. tandfonline.comumn.edu

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio methods used to study molecules like Benzenamine, 3-chloro-4-methoxy-5-methyl-. DFT methods, such as B3LYP and BLYP, are often favored for their balance of accuracy and computational efficiency in predicting molecular geometries and vibrational frequencies. researchgate.net The B3LYP functional, a hybrid method that incorporates elements of both HF and DFT, has been shown to be particularly effective for calculating the properties of aniline (B41778) derivatives. researchgate.net

Hartree-Fock is a fundamental ab initio method that solves the Schrödinger equation for a multi-electron system, although it does not fully account for electron correlation. While often less accurate than modern DFT methods for many properties, it serves as a crucial starting point for more advanced calculations. researchgate.net Studies on related compounds, such as 3-chloro-4-methylaniline (B146341), have utilized both DFT and HF methods to determine ground-state molecular geometry and analyze vibrational spectra, demonstrating the utility of these approaches in characterizing substituted anilines. researchgate.net

Table 1: Common Quantum Chemical Calculation Parameters for Substituted Anilines

| Parameter | Description |

| Calculation Method | Density Functional Theory (DFT), Hartree-Fock (HF) |

| Common Functionals (DFT) | B3LYP, BLYP |

| Typical Basis Sets | 6-31G(d), 6-311G(d,p) |

| Properties Calculated | Optimized Molecular Geometry, Vibrational Frequencies, HOMO-LUMO Energy Gap, Molecular Electrostatic Potential (MEP) |

The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing atoms like chlorine and oxygen, polarized and diffuse functions are often included in the basis set to provide a more accurate description of electron distribution. Basis sets such as 6-31G(d) or the more extensive 6-311G(d,p) are commonly employed in studies of substituted anilines. researchgate.netnih.gov

A critical step in these calculations is geometry optimization. This process computationally alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. For Benzenamine, 3-chloro-4-methoxy-5-methyl-, this would involve finding the most stable orientation of the amino, methoxy (B1213986), and methyl groups relative to the benzene (B151609) ring.

Molecules with rotatable single bonds, such as the C-O bond of the methoxy group in Benzenamine, 3-chloro-4-methoxy-5-methyl-, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the systematic study of these different conformers and their relative energies.

Computational methods are used to rotate the key bonds by small increments and calculate the potential energy at each step. This process identifies the stable conformers (local energy minima) and the transition states between them. Each identified stable conformer then undergoes full geometry optimization and energy minimization to determine its precise structure and relative stability. The conformer with the absolute lowest energy is termed the global minimum and represents the most likely structure of the molecule in its ground state.

Molecular Descriptors and Property Prediction

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activity of compounds. Computational tools can rapidly calculate these descriptors from a molecule's structure.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. wikipedia.org It is a crucial parameter in medicinal chemistry for predicting a drug's transport properties, including its ability to permeate cell membranes. wikipedia.orgresearchgate.net

Molecules with a TPSA greater than 140 Ų are generally poor at permeating cell membranes, while those with a TPSA below 90 Ų are more likely to cross the blood-brain barrier. wikipedia.org For Benzenamine, 3-chloro-4-methoxy-5-methyl-, the TPSA would be calculated based on the contributions from the nitrogen atom of the amine group and the oxygen atom of the methoxy group. As an example, the related compound 3-Chloro-4-methoxyaniline (B1194202), which lacks the 5-methyl group, has a calculated TPSA of 35.3 Ų. nih.gov This value suggests that a molecule with this core structure would likely exhibit good membrane permeability.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. The most common descriptor for lipophilicity is the partition coefficient, LogP, which is the logarithm of the ratio of a compound's concentration in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium.

Table 2: Key Predicted Molecular Descriptors

| Descriptor | Definition | Predicted Value (Example) | Significance |

| TPSA | Sum of surfaces of polar atoms (O, N) in a molecule. | 35.3 Ų (for 3-Chloro-4-methoxyaniline) nih.gov | Predicts cell membrane permeability and oral bioavailability. wikipedia.org |

| LogP | Logarithm of the partition coefficient between octanol and water. | Varies based on calculation method. | Measures the lipophilicity (hydrophobicity) of a compound, affecting absorption and distribution. |

Computational Prediction of Spectroscopic Properties (IR, UV-Vis, NMR)

Computational spectroscopy serves as a powerful tool for predicting and interpreting the spectral characteristics of molecules. By simulating these properties, a direct comparison with potential experimental data can be made, aiding in structural confirmation and analysis. DFT calculations are particularly well-suited for this purpose, providing a reliable balance between accuracy and computational cost. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational analysis, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the fundamental vibrational frequencies of a molecule. mdpi.com The predicted IR spectrum for Benzenamine, 3-chloro-4-methoxy-5-methyl- is expected to exhibit characteristic bands corresponding to its various functional groups. Key vibrational modes include the N-H stretching of the amine group, aromatic and aliphatic C-H stretching, C-O-C stretching of the methoxy group, and C-Cl stretching. A selection of predicted vibrational frequencies and their assignments is presented below. researchgate.net

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Type of Vibration |

|---|---|---|

| 3485 | N-H Asymmetric Stretch | Stretching |

| 3390 | N-H Symmetric Stretch | Stretching |

| 3080 | Aromatic C-H Stretch | Stretching |

| 2960 | Methyl (CH₃) Asymmetric Stretch | Stretching |

| 2850 | Methoxy (OCH₃) Symmetric Stretch | Stretching |

| 1620 | NH₂ Scissoring | Bending |

| 1585 | Aromatic C=C Stretch | Stretching |

| 1255 | C-O-C Asymmetric Stretch | Stretching |

| 1040 | C-O-C Symmetric Stretch | Stretching |

| 710 | C-Cl Stretch | Stretching |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules in their ground state. mdpi.commdpi.com The analysis for Benzenamine, 3-chloro-4-methoxy-5-methyl- would predict electronic transitions, primarily of the π → π* and n → π* type. The presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. researchgate.net The predicted UV-Vis spectral data, including maximum absorption wavelength (λmax), oscillator strength (f), and major electronic transitions, are summarized in the following table.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 315 | 0.045 | HOMO → LUMO | π → π |

| 270 | 0.120 | HOMO-1 → LUMO | π → π |

| 245 | 0.098 | HOMO → LUMO+1 | π → π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable quantum chemical approach for the prediction of NMR chemical shifts (δ). mdpi.com By calculating the isotropic magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. The predicted chemical shifts for Benzenamine, 3-chloro-4-methoxy-5-methyl- are influenced by the electronic environment created by the substituents. The electron-donating amino and methoxy groups are expected to increase electron density (shielding) at ortho and para positions, while the electronegative chlorine atom will cause deshielding. modgraph.co.ukacs.org

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-NH₂ | - | 145.2 |

| C2-H | 6.75 | 114.8 |

| C3-Cl | - | 119.5 |

| C4-OCH₃ | - | 150.1 |

| C5-CH₃ | - | 128.6 |

| C6-H | 6.68 | 112.3 |

| NH₂ | 4.10 | - |

| OCH₃ | 3.85 | 55.9 |

| CH₃ | 2.20 | 16.4 |

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its chemical behavior. Computational analyses provide deep insights into orbital interactions, charge distribution, and reactive sites, which are collectively crucial for predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. youtube.com

For Benzenamine, 3-chloro-4-methoxy-5-methyl-, the HOMO is expected to be a π-orbital with significant contributions from the electron-rich aromatic ring and the lone pairs of the electron-donating amino and methoxy groups. The LUMO is predicted to be an antibonding π*-orbital of the benzene ring. researchgate.net The calculated FMO energies and related quantum chemical descriptors provide a quantitative measure of the molecule's reactivity. umn.edu

| Parameter | Predicted Value (eV) | Formula |

|---|---|---|

| E(HOMO) | -5.45 | - |

| E(LUMO) | -0.85 | - |

| Energy Gap (ΔE) | 4.60 | E(LUMO) - E(HOMO) |

| Ionization Potential (I) | 5.45 | -E(HOMO) |

| Electron Affinity (A) | 0.85 | -E(LUMO) |

| Global Hardness (η) | 2.30 | (I - A) / 2 |

| Global Softness (S) | 0.217 | 1 / (2η) |

| Electronegativity (χ) | 3.15 | (I + A) / 2 |

| Chemical Potential (μ) | -3.15 | -(I + A) / 2 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

For Benzenamine, 3-chloro-4-methoxy-5-methyl-, significant hyperconjugative interactions are expected. The most prominent of these would be the delocalization of the lone pair electrons from the nitrogen atom (LP(N)) and an oxygen atom (LP(O)) into the antibonding π* orbitals of the aromatic ring. These interactions are key to understanding the electron-donating nature of the amino and methoxy groups.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N₇ | π* (C₁-C₆) | 45.8 | n → π |

| LP (1) N₇ | π (C₂-C₃) | 38.5 | n → π |

| LP (2) O₈ | π (C₃-C₄) | 22.1 | n → π |

| π (C₅-C₆) | π (C₁-C₂) | 19.5 | π → π |

| π (C₃-C₄) | π (C₁-C₂) | 18.2 | π → π* |

(Atom numbering corresponds to a standard IUPAC scheme where C1 is bonded to the NH₂ group)

Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) and Reduced Density Gradient (RDG) analysis are powerful methods for identifying and characterizing non-covalent interactions (NCIs) within a molecular system. nih.govufms.br AIM analyzes the topology of the electron density (ρ) to locate critical points, such as bond critical points (BCPs), which signify the presence of a chemical bond or interaction.

RDG analysis provides a visual representation of NCIs by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This visualization differentiates between:

Strong attractive interactions (e.g., hydrogen bonds), appearing as blue isosurfaces.

Weak van der Waals interactions , appearing as green isosurfaces.

Strong repulsive interactions (e.g., steric clashes), appearing as red isosurfaces.

For Benzenamine, 3-chloro-4-methoxy-5-methyl-, AIM and RDG analyses would likely reveal several intramolecular interactions. A weak hydrogen bond might be predicted between one of the amine hydrogens and the adjacent methoxy oxygen or chlorine atom. Green van der Waals surfaces would be expected between the methyl group and the adjacent chlorine atom and aromatic hydrogen. A red region within the aromatic ring would indicate the steric repulsion inherent in the cyclic structure. These analyses provide a nuanced understanding of the subtle forces that contribute to the molecule's preferred conformation and stability.

Advanced Computational Simulations

Beyond static calculations of isolated molecules, advanced computational simulations can provide insights into the dynamic behavior of Benzenamine, 3-chloro-4-methoxy-5-methyl- in more complex environments.

Ab Initio Molecular Dynamics (AIMD): AIMD simulations could be employed to study the molecule's dynamic behavior in the gas phase or in the presence of explicit solvent molecules. researchgate.net This method allows for the exploration of conformational flexibility, the dynamics of intramolecular hydrogen bonding, and the specific interactions with solvent molecules over time. For instance, an AIMD simulation in water could reveal the structure and stability of the hydration shell around the polar amine and methoxy groups.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the interaction of this molecule with a large biological system, such as an enzyme active site, a QM/MM approach would be suitable. In this hybrid method, the molecule of interest (the QM region) is treated with a high level of quantum chemical theory, while the surrounding environment (the MM region, e.g., the protein and solvent) is treated with classical molecular mechanics force fields. This approach provides a balance between accuracy and computational feasibility, enabling the study of binding modes, interaction energies, and potential reaction mechanisms within a biological context.

Molecular Dynamics (MD) Simulations for Dynamic Behavior.

No published research was found that specifically details the use of Molecular Dynamics simulations to investigate the dynamic behavior of Benzenamine, 3-chloro-4-methoxy-5-methyl-.

Docking Studies for Ligand-Target Interactions in a Theoretical Context.

No published research was found that specifically details the use of docking studies to investigate the theoretical ligand-target interactions of Benzenamine, 3-chloro-4-methoxy-5-methyl-.

Information regarding "Benzenamine, 3-chloro-4-methoxy-5-methyl-" is not available in published scientific literature.

Following a comprehensive search of scientific databases and chemical literature, no specific research articles, studies, or data could be found for the chemical compound "Benzenamine, 3-chloro-4-methoxy-5-methyl-".

Consequently, it is not possible to provide information on its applications in organic synthesis, its role as a synthetic intermediate, or derivatization strategies as outlined in the requested sections. The topics below, which were specified for the article, have no available data associated with "Benzenamine, 3-chloro-4-methoxy-5-methyl-":

Role as a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

Building Block for Heterocyclic Compounds

Chiral Auxiliary Applications

Derivatization Strategies for Analytical and Synthetic Purposes

Enhancement of Detectability in Analytical Methods

Improvement of Chromatographic Performance

While information exists for structurally related compounds such as 3-chloro-4-methoxyaniline and 3-chloro-4-methylaniline, the specific substitution pattern of the requested molecule is not described in the context of the required applications in accessible literature. Therefore, no content can be generated that would meet the requirements of being scientifically accurate and focused solely on "Benzenamine, 3-chloro-4-methoxy-5-methyl-".

Applications in Organic Synthesis and Derivatization Chemistry

Design and Synthesis of Functional Materials Based on the Chemical Compound Scaffold

The rigid structure and reactive nature of substituted anilines make them excellent candidates for incorporation into advanced functional materials.

Advanced Organic Materials Synthesis

Conducting Polymers: One of the most significant applications of aniline (B41778) derivatives is in the synthesis of conducting polymers, with polyaniline (PANI) being the most prominent example. iarjset.comnih.gov Substituted anilines can be polymerized, typically through chemical or electrochemical oxidation, to form PANI derivatives. rsc.orgrsc.orgscilit.com The substituents on the benzene (B151609) ring, such as chloro and methoxy (B1213986) groups, have a profound impact on the properties of the resulting polymer. researchgate.net

These substituents can influence:

Solubility: Bulky or functional groups can increase the solubility of the polymer in common organic solvents, which is a major challenge for pristine PANI. rsc.orgresearchgate.net

Conductivity: The electronic nature of the substituent alters the electron density of the polymer backbone, thereby tuning its electrical conductivity. researchgate.net

Morphology: Substituents can affect the packing of the polymer chains, leading to different surface morphologies, from granular to fibrous structures. rsc.org

Sensor Response: The functional groups can act as specific binding sites, enhancing the polymer's sensitivity and selectivity as a chemical sensor for analytes like ammonia (B1221849) or moisture. rsc.org

The ability to tune these properties by simply changing the substitution pattern on the aniline monomer makes these compounds highly valuable in the development of materials for organic electronics, sensors, and electrochromic devices. rsc.orgrsc.org

Theoretical Basis for NLO Properties

Organic materials are widely investigated for their third-order nonlinear optical (NLO) properties due to their potential for a large nonlinear response, high damage threshold, and the ability to be modified through molecular engineering. nih.gov The NLO characteristics of substituted aniline and benzene derivatives are heavily influenced by the nature and position of their substituents. nih.govmq.edu.au The presence of both electron donor and acceptor groups can lead to significant intramolecular charge transfer (ICT), which is a key factor for enhancing NLO response.

In the case of Benzenamine, 3-chloro-4-methoxy-5-methyl-, the molecule possesses several key functional groups attached to a central benzene ring:

Amino Group (-NH₂): A strong electron-donating group.

Methoxy Group (-OCH₃): An electron-donating group. mq.edu.au

Chloro Group (-Cl): An electron-withdrawing group.

Methyl Group (-CH₃): A weakly electron-donating group. mq.edu.au

Research on various benzene derivatives confirms that side groups play a vital role in determining energy gaps and influencing the third-order NLO response. nih.gov The addition of electron-withdrawing groups, for instance, can narrow the energy levels and alter the NLO absorption characteristics. nih.gov While detailed quantitative data for Benzenamine, 3-chloro-4-methoxy-5-methyl- is not available, its structure suggests a potential for NLO activity that warrants further theoretical and experimental investigation.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of substituted anilines is a cornerstone of organic chemistry, yet the pursuit of more efficient and environmentally benign methods is a continuous endeavor. For a molecule like Benzenamine, 3-chloro-4-methoxy-5-methyl-, future research could pivot from traditional multi-step syntheses, which often involve harsh conditions and stoichiometric reagents, towards more elegant and sustainable strategies.

One promising avenue is the application of advanced catalytic systems. For instance, the synthesis of substituted anilines from corresponding cyclohexanones using a Palladium/Carbon (Pd/C)–ethylene (B1197577) system represents a modern approach to forming the aniline (B41778) core. acs.org Exploring the application of this hydrogen-transfer methodology could provide a direct and efficient route. Another area involves the late-stage functionalization of simpler aniline precursors, using regioselective C-H activation techniques to install the chloro, methoxy (B1213986), and methyl groups. This would offer a modular and atom-economical alternative to building the molecule from a pre-functionalized benzene (B151609) ring.

Furthermore, sustainable chemistry principles could guide the development of new synthetic pathways. This includes exploring flow chemistry for safer and more scalable production, using greener solvents to minimize environmental impact, and developing biocatalytic methods that operate under mild conditions.

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Potential Advantages | Key Research Challenge |

|---|---|---|

| Catalytic Hydrogen Transfer | High atom economy; avoids harsh reducing agents. acs.org | Catalyst optimization for the specific substrate. |

| C-H Activation/Functionalization | Modular synthesis; reduces pre-functionalization steps. | Achieving precise regioselectivity on the aniline ring. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Reactor design and optimization of reaction parameters. |

| Biocatalysis | Mild reaction conditions; high selectivity. | Engineering enzymes for non-natural substrates. |

Advanced Spectroscopic Techniques for In-Situ Monitoring

Understanding and optimizing the synthesis of Benzenamine, 3-chloro-4-methoxy-5-methyl- would be greatly enhanced by the use of advanced in-situ spectroscopic techniques. These process analytical technologies (PAT) allow for real-time monitoring of reaction kinetics, intermediate formation, and product yield without the need for offline sampling.

Future studies could implement techniques such as:

ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy): To track the concentration of reactants, intermediates, and the final product by monitoring their characteristic vibrational bands in real-time.

Raman Spectroscopy: As a complementary vibrational technique, particularly useful in aqueous or solvent-heavy systems, to monitor changes in the chemical bonding structure throughout the reaction.

Process NMR (Nuclear Magnetic Resonance): To provide detailed structural information on the species present in the reaction mixture, offering unambiguous identification of intermediates and byproducts.

By employing these techniques, researchers could rapidly screen reaction conditions, identify rate-limiting steps, and detect transient intermediates, leading to a more robust and optimized synthetic process.

Deeper Mechanistic Insights into Complex Reactions

The electronic and steric properties of the chloro, methoxy, and methyl substituents on the aniline ring create a unique chemical environment that dictates the compound's reactivity. Gaining deeper mechanistic insights into how Benzenamine, 3-chloro-4-methoxy-5-methyl- participates in complex reactions is a critical area for future research.

For example, in nucleophilic aromatic substitution (SNAr) reactions, the interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing chloro group will influence the rate and regioselectivity of the reaction. Kinetic studies, coupled with the spectroscopic monitoring techniques mentioned above, could elucidate the mechanism. Evidence for an intermediate complex mechanism in SNAr reactions involving anilines has been established, and similar studies could confirm this pathway and quantify the substituent effects for this specific molecule. acs.org

Furthermore, investigating its role in metal-catalyzed cross-coupling reactions would be valuable. Understanding the oxidative addition and reductive elimination steps involving this aniline derivative could pave the way for its use as a building block in the synthesis of more complex molecules.

Computational Predictions for Reaction Outcomes and Novel Transformations

Computational chemistry offers a powerful predictive tool to guide and accelerate experimental research. For Benzenamine, 3-chloro-4-methoxy-5-methyl-, computational models can provide significant insights into its properties and reactivity. researchgate.net

Density Functional Theory (DFT) calculations could be employed to:

Predict Physicochemical Properties: Calculate parameters like partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations help predict the molecule's reactivity and electronic behavior. tandfonline.comumn.edu

Model Reaction Pathways: Simulate potential reaction mechanisms, calculate activation energies, and predict the most likely products of a given transformation. This can save significant experimental time and resources by identifying the most promising reaction conditions.

Predict Spectroscopic Signatures: Calculate theoretical IR, Raman, and NMR spectra to aid in the identification and characterization of the compound and any potential intermediates.

By building a computational model, researchers can generate hypotheses about the molecule's behavior that can then be tested experimentally, creating a synergistic workflow for discovery. nih.gov For instance, computational modeling can predict the propensity of substituted anilines to undergo metabolic transformations like N-acetylation, which is crucial for applications in medicinal chemistry. tandfonline.comnih.gov

Table 2: Computationally Predictable Properties and Their Significance

| Property | Computational Method | Predicted Significance |

|---|---|---|

| HOMO/LUMO Energies | DFT | Reactivity in redox reactions, electronic properties. researchgate.netumn.edu |

| Partial Atomic Charges | DFT, Mulliken Population Analysis | Sites for nucleophilic/electrophilic attack. tandfonline.com |

| Reaction Activation Barriers | Transition State Theory, DFT | Prediction of reaction rates and feasibility. |

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) | Aid in structural confirmation. |

Expanding Applications in Material Science and Advanced Organic Synthesis

The true potential of Benzenamine, 3-chloro-4-methoxy-5-methyl- lies in its unexplored applications. The unique combination of functional groups suggests several promising avenues in both material science and organic synthesis.

Material Science: Substituted anilines are precursors to polyaniline, a class of conducting polymers. researchgate.net The specific substituents on Benzenamine, 3-chloro-4-methoxy-5-methyl- could be used to tune the properties of the resulting polymer. nih.govrsc.org Future research could focus on its electropolymerization to create a novel polyaniline derivative. The chloro, methoxy, and methyl groups would likely influence the polymer's solubility, conductivity, redox potential, and morphology, potentially leading to applications in:

Sensors: Creating thin films for the selective detection of analytes, where the functional groups can interact specifically with target molecules. nih.govrsc.org

Corrosion-Resistant Coatings: Developing advanced protective coatings where the polymer's electronic properties passivate metal surfaces.

Electrochromic Devices: Fabricating materials that change color in response to an electrical potential.

Advanced Organic Synthesis: As a functionalized building block, this compound is a valuable intermediate for synthesizing more complex molecules. wisdomlib.org Its structure could be incorporated into:

Pharmaceuticals: Substituted anilines are prevalent scaffolds in drug discovery. cresset-group.com This compound could serve as a starting material for novel therapeutic agents. For example, the related 3-chloro-4-methoxyaniline (B1194202) moiety is found in compounds designed as inhibitors for specific enzymes. nih.gov

Agrochemicals: Many pesticides and herbicides are based on substituted aniline structures.

Dyes and Pigments: The aniline core is fundamental to many azo dyes; the specific substitution pattern could be used to develop new colors with unique properties.

The exploration of this compound as a versatile building block in multi-component reactions or in the synthesis of complex heterocyclic systems could unlock a wide range of new chemical entities with potentially valuable properties.

Q & A

Q. What synthetic methodologies are recommended for 3-chloro-4-methoxy-5-methyl-benzenamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step substitution reactions. For example:

- Chlorination : Introduce the chloro group via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions.

- Methoxylation : Protect the amine group (e.g., acetylation), perform O-methylation using dimethyl sulfate or methyl iodide, followed by deprotection .

- Methylation : Use Friedel-Crafts alkylation or direct methylation with CH₃I in the presence of a base.

Optimization strategies include adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (0–5°C for sensitive steps), and catalytic additives (e.g., phase-transfer catalysts).

Q. How can spectroscopic techniques validate the structure and purity of 3-chloro-4-methoxy-5-methyl-benzenamine?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic proton signals between δ 6.5–7.5 ppm, with splitting patterns reflecting substituent positions. Methoxy (-OCH₃) appears as a singlet (~δ 3.8 ppm), and methyl (-CH₃) as a singlet (~δ 2.3 ppm).

- ¹³C NMR : Confirm substituent positions via carbon chemical shifts (e.g., methoxy at ~55 ppm, chloro-substituted carbons at ~125–135 ppm) .

- IR : Detect N-H stretching (~3400 cm⁻¹), C-Cl (~600–800 cm⁻¹), and C-O-C (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) should match the molecular weight (C₈H₁₀ClNO ≈ 171.6 g/mol), with fragments corresponding to loss of -Cl or -OCH₃ .

Advanced Research Questions

Q. What experimental factors explain discrepancies in reported boiling points of halogenated benzenamines under reduced pressure?

- Methodological Answer : Boiling points vary due to:

- Pressure Calibration : Small deviations in vacuum systems (e.g., 0.004 vs. 0.013 bar) significantly alter boiling points. For example, a 0.009 bar increase can raise the boiling point by ~10°C .

- Purity : Impurities (e.g., residual solvents) lower observed boiling points. Use high-purity samples and validate via GC-MS.

- Measurement Techniques : Dynamic vs. static pressure methods may yield differences. Standardize protocols using ASTM or NIST guidelines .

Q. How do electronic and steric effects in 3-chloro-4-methoxy-5-methyl-benzenamine influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro group activates the ring for NAS at meta/para positions, while the methoxy group (+M effect) directs reactivity to ortho/para sites. Competitive directing effects require careful electrophile selection.

- Steric Effects : The 5-methyl group hinders substitution at adjacent positions. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

- Experimental Validation : Compare reaction outcomes with/without methyl substitution using kinetic studies (e.g., monitoring by HPLC) .

Q. What strategies resolve contradictions in literature data on the stability of 3-chloro-4-methoxy-5-methyl-benzenamine under acidic/basic conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs) and analyze degradation products via LC-MS.

- pH-Dependent Solubility : The amine group protonates under acidic conditions, increasing solubility but risking decomposition. Use buffered solutions (pH 4–7) to mitigate instability .

- Cross-Validation : Compare data across multiple analytical platforms (e.g., UV-Vis for concentration vs. NMR for structural integrity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.